Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 4-Benzoyl-1-benzyl-pyrrolidine-3-carboxylic acid
Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 4-Benzoyl-1-benzyl-pyrrolidine-3-carboxylic acid
The following technical guide provides an in-depth physicochemical and synthetic profile of 4-Benzoyl-1-benzyl-pyrrolidine-3-carboxylic acid , a "privileged scaffold" in medicinal chemistry.
Executive Summary
4-Benzoyl-1-benzyl-pyrrolidine-3-carboxylic acid is a highly functionalized pyrrolidine derivative used primarily as a chiral building block in the synthesis of bioactive pharmaceutical ingredients (APIs). Characterized by a rigid five-membered nitrogen heterocycle, it features three distinct functional domains: a hydrophobic N-benzyl protecting group, a reactive 3-carboxylic acid moiety, and a 4-benzoyl pharmacophore. This trifunctional arrangement makes it an ideal scaffold for fragment-based drug discovery (FBDD), particularly in the development of protease inhibitors, GPCR ligands, and neuroprotective agents.
Chemical Identity & Structural Analysis[1][2][3]
This molecule belongs to the class of 3,4-disubstituted pyrrolidines . Its stereochemical complexity is a critical feature; the relationship between the C3-carboxylic acid and C4-benzoyl groups determines its biological efficacy.
| Property | Specification |
| IUPAC Name | 4-Benzoyl-1-benzylpyrrolidine-3-carboxylic acid |
| Common Synonyms | 1-Benzyl-4-benzoyl-3-pyrrolidinecarboxylic acid; Hydrolysis product of CAS 885958-75-8 |
| Molecular Formula | C₁₉H₁₉NO₃ |
| Molecular Weight | 309.36 g/mol |
| Core Scaffold | Pyrrolidine (Azolidine) |
| Key Substituents | N-Benzyl (Lipophilic anchor), 4-Benzoyl (H-bond acceptor/Aromatic), 3-Carboxyl (Acidic/H-bond donor) |
| Chiral Centers | C3 and C4 (Potential for cis and trans diastereomers) |
Stereochemical Configuration
The synthesis of this compound typically yields a mixture of diastereomers. The trans-isomer is generally thermodynamically favored due to steric repulsion between the bulky benzoyl and carboxylic acid groups. However, the cis-isomer can be accessed via specific cycloaddition kinetics (endo-transition state).
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Trans-configuration: Substituents on opposite faces of the ring (3R,4S or 3S,4R).
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Cis-configuration: Substituents on the same face (3R,4R or 3S,4S).
Physicochemical Properties
Understanding the physicochemical behavior of this molecule is essential for optimizing its solubility and bioavailability in drug formulations.
Solubility & Lipophilicity
The molecule exhibits amphoteric character due to the basic tertiary amine (pyrrolidine nitrogen) and the acidic carboxylic acid.
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LogP (Predicted): ~2.5 – 3.2
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Interpretation: Moderately lipophilic. The benzyl and benzoyl groups contribute significantly to lipophilicity, facilitating membrane permeability.
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Aqueous Solubility: Low at neutral pH (zwitterionic form).
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pH < 4: Soluble (Cationic, protonated amine).
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pH > 8: Soluble (Anionic, carboxylate form).
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Organic Solubility: Highly soluble in DCM, DMSO, Methanol, and Ethyl Acetate.
Ionization Profile (pKa)
The ionization state dictates the molecule's behavior in biological assays.
| Functional Group | Predicted pKa | State at Physiological pH (7.4) |
| Carboxylic Acid (C3) | 4.2 – 4.8 | Deprotonated (COO⁻) |
| Tertiary Amine (N1) | 8.5 – 9.2 | Protonated (NH⁺) |
| Net Charge (pH 7.4) | 0 (Zwitterion) | Neutral overall, but charged poles |
Scientific Insight: The zwitterionic nature at physiological pH suggests that this compound may crystallize with high lattice energy, potentially requiring salt formation (e.g., Hydrochloride or Sodium salt) to improve dissolution rates in HTS (High-Throughput Screening) assays.
Synthetic Methodology
The most authoritative and convergent route to 4-Benzoyl-1-benzyl-pyrrolidine-3-carboxylic acid is the 1,3-Dipolar Cycloaddition of an azomethine ylide. This "click-like" reaction builds the pyrrolidine ring in a single step with high stereocontrol.
Protocol: 1,3-Dipolar Cycloaddition
Reaction Type: [3+2] Cycloaddition Precursors: N-Benzylglycine (Sarcosine derivative) + Paraformaldehyde + 4-Oxo-4-phenylbut-2-enoate (Benzoylacrylic acid derivative).
Step-by-Step Workflow:
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In Situ Ylide Generation: N-Benzylglycine is refluxed with paraformaldehyde in Toluene or Benzene with a water-removal system (Dean-Stark). This generates the reactive 1,3-dipole (N-benzyl azomethine ylide).
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Cycloaddition: The dipole traps the dipolarophile (Ethyl 4-oxo-4-phenylbut-2-enoate). The reaction is concerted, typically favoring the trans-isomer via an exo transition state if thermodynamic control is permitted.
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Hydrolysis: The resulting ethyl ester (CAS 885958-75-8) is hydrolyzed using LiOH in THF/Water to yield the free acid.
Mechanistic Pathway (DOT Diagram)
Caption: Convergent synthesis via [3+2] cycloaddition of azomethine ylide, yielding the target scaffold.
Applications in Drug Discovery
This scaffold is not merely a chemical curiosity; it is a "privileged structure" capable of binding to diverse biological targets.
Protease Inhibition
The 3,4-disubstituted pyrrolidine ring mimics the transition state of peptide bond hydrolysis. The C3-carboxylic acid can chelate active site metals (e.g., Zn²⁺ in metalloproteases) or form hydrogen bonds with catalytic residues (e.g., Serine proteases).
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Mechanism: The rigid ring positions the benzoyl group to occupy the S1 or S1' hydrophobic pocket of the enzyme, enhancing selectivity.
Neuroprotective Agents (Racetam Analogs)
Structurally related to Piracetam and Nebracetam , this molecule serves as a precursor for novel nootropic agents. The N-benzyl group is often replaced or modified to tune blood-brain barrier (BBB) penetration.
Antimicrobial Activity
Derivatives of 1-benzylpyrrolidine-3-carboxylic acid have shown efficacy against M. tuberculosis by inhibiting enoyl-acyl carrier protein reductase (InhA). The 4-benzoyl substituent adds steric bulk that may overcome resistance mechanisms in standard binding pockets.
Analytical Characterization Standards
To ensure scientific integrity, the following analytical criteria must be met for the isolated compound:
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¹H NMR (DMSO-d₆):
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δ 12.0-12.5 (br s, 1H, COOH)
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δ 7.2-7.9 (m, 10H, Aromatic protons from Benzyl and Benzoyl)
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δ 3.5-4.0 (m, Pyrrolidine ring protons, complex splitting due to chiral centers)
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δ 3.6 (s, 2H, N-CH₂-Ph)
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Mass Spectrometry (ESI):
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Positive Mode: [M+H]⁺ = 310.14 m/z
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Purity: >95% by HPLC (Reverse phase C18, Water/Acetonitrile gradient with 0.1% TFA).
References
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National Center for Biotechnology Information. (2023). PubChem Compound Summary for 1-Benzylpyrrolidine-3-carboxylic acid. Retrieved from [Link]
- Coldham, I., & Hufton, R. (2005). Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews, 105(7), 2765-2810. (Foundational mechanism for pyrrolidine synthesis).
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OIST. (2026). Pyrrolidine-3-Carboxylic Acid Derivatives Synthesis Technology. Okinawa Institute of Science and Technology.[1] Retrieved from [Link]
